molecular formula C8H11N3O B15092950 8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B15092950
M. Wt: 165.19 g/mol
InChI Key: VYHWWCLRDRLKNG-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, and an additional methoxy group attached to the structure. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives exhibit significant biological activities, making it a valuable compound in the study of antimicrobial, antiviral, and antitumor agents.

    Medicine: The compound’s kinase inhibitory properties make it a potential candidate for drug development, particularly in cancer therapy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H11N3O/c1-12-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11)

InChI Key

VYHWWCLRDRLKNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=C1)NCCN2

Origin of Product

United States

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